7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C18H22N4O2S. It belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, an isopentylthio group, and two methyl groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and benzyl chloride.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate to form 7-benzyl-1,3-dimethylxanthine.
Thioether Formation: The next step involves the reaction of 7-benzyl-1,3-dimethylxanthine with isopentylthiol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It may influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- 7-Benzyl-8-chloro-2-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2,7-octadienamide
Uniqueness
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its isopentylthio group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Biological Activity
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its unique structure includes a benzyl group and an isopentylthio moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 350.45 g/mol
- Structure : The compound features a purine ring with specific substitutions that affect its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways related to growth and apoptosis.
- Gene Expression Regulation : The compound may alter the expression of genes involved in cell cycle regulation and stress responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Candida albicans | 18 | 100 |
These results suggest that the compound could serve as a potential antimicrobial agent.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Research involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated:
- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacteria. The findings indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.
Case Study 2: Cancer Research
In research documented in Cancer Letters, the compound was tested on human cancer cell lines. Results showed that it not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to chemotherapeutic agents.
Toxicological Profile
The safety profile of this compound is still under investigation. However, preliminary data suggest potential skin irritation upon contact and respiratory irritation upon inhalation. No carcinogenic effects have been classified by major health organizations.
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)10-11-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
JYYAMZSKNPIYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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